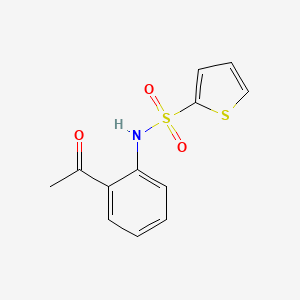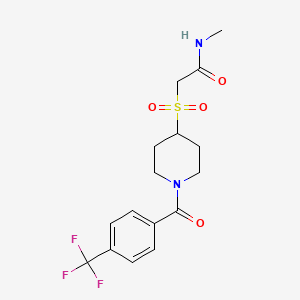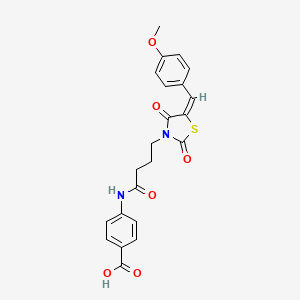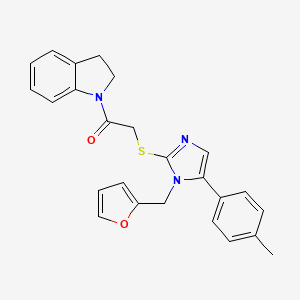
N-(2-acetylphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-acetylphenyl)thiophene-2-sulfonamide” is a chemical compound with the CAS Number: 717859-76-2 . It has a molecular weight of 281.36 and its IUPAC name is N-(2-acetylphenyl)-2-thiophenesulfonamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H11NO3S2 . Its average mass is 281.351 Da and its monoisotopic mass is 281.018036 Da .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Noreen et al. (2017) details the synthesis of thiophene sulfonamide derivatives, including N-(2-acetylphenyl)thiophene-2-sulfonamide, using Suzuki cross coupling reactions. These compounds showed significant urease inhibition and hemolytic activities. The study highlights the impact of different functional groups on the aromatic ring on these activities (Noreen et al., 2017).
Electropolymerization and Electrochemistry
- Dubey et al. (1999) investigated new thiophene derivatives substituted by electrochemically cleavable sulfonamide groups. They found that the anodic oxidation of these thiophenes yields polymer films exhibiting p- and n-doping processes, demonstrating their potential in solid-phase electrosynthesis (Dubey et al., 1999).
Solubilization in Micellar Media
- Saeed et al. (2017) studied the solubilization of thiophene derivatives, such as this compound, in micellar solutions of anionic and cationic surfactants. This research provides insight into the interaction of these compounds with surfactants, important for applications in drug formulation and delivery (Saeed et al., 2017).
Antitumor Properties
- Mohamadi et al. (1992) explored the antitumor properties of thiophene analogs, including sulfonamide derivatives, against various cancer cell lines. This research highlights the potential of these compounds in cancer chemotherapy (Mohamadi et al., 1992).
Molecular Modeling and Computational Studies
- Mubarik et al. (2021) conducted a computational study of structural, molecular orbitals, and thermodynamic parameters of thiophene sulfonamide derivatives. Their research provides insights into the electronic properties and stability of these compounds, relevant for drug design and material science applications (Mubarik et al., 2021).
Antibacterial Dyeing of Fabrics
- Hossan (2020) synthesized new sulfonamido-hydroxythiophene dyes for dyeing polyester fabrics, demonstrating their antibacterial activity. This research expands the application of thiophene sulfonamide derivatives into the textile industry, particularly in the development of antibacterial fabrics (Hossan, 2020).
Mécanisme D'action
Thiophene-based sulfonamides, including “N-(2-acetylphenyl)thiophene-2-sulfonamide”, have been studied for their inhibition effects on carbonic anhydrase I and II isoenzymes . They show potent inhibition effect on both isoenzymes at very small concentrations . The compounds inhibit the enzymes by interacting out of the catalytic active site .
It is stored at room temperature .
Safety and Hazards
The safety information for “N-(2-acetylphenyl)thiophene-2-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . It also includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
N-(2-acetylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-9(14)10-5-2-3-6-11(10)13-18(15,16)12-7-4-8-17-12/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNYRXCJVPQCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)
![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2787107.png)


![3-methyl-N-[6-(4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]butanamide](/img/structure/B2787111.png)

![(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2787114.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)
![3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2787119.png)

